4-Imino-thiazolidin-2-one 4-Imino-thiazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 19967-65-8
VCID: VC20753921
InChI: InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6)
SMILES: C1C(=NC(=O)S1)N
Molecular Formula: C3H4N2OS
Molecular Weight: 116.14 g/mol

4-Imino-thiazolidin-2-one

CAS No.: 19967-65-8

Cat. No.: VC20753921

Molecular Formula: C3H4N2OS

Molecular Weight: 116.14 g/mol

* For research use only. Not for human or veterinary use.

4-Imino-thiazolidin-2-one - 19967-65-8

CAS No. 19967-65-8
Molecular Formula C3H4N2OS
Molecular Weight 116.14 g/mol
IUPAC Name 4-amino-5H-1,3-thiazol-2-one
Standard InChI InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6)
Standard InChI Key PECKLIXQHBFLKD-UHFFFAOYSA-N
SMILES C1C(=NC(=O)S1)N
Canonical SMILES C1C(=NC(=O)S1)N

4-Imino-thiazolidin-2-one is a heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C3H4N2OS\text{C}_3\text{H}_4\text{N}_2\text{OS}, and it exhibits notable biological activities, including anticancer, antimicrobial, and antioxidant properties. Below is a structured analysis of its chemical characteristics, synthesis, and pharmacological relevance.

Synthesis and Chemical Reactivity

Synthetic Routes

  • Cyclization method: Reacting NN-aryl-2-chloroacetamides with ammonium thiocyanate under reflux conditions yields 2-(substituted-phenylimino)thiazolidin-4-one derivatives .

  • Three-component reaction: Sequential coupling of amines, isothiocyanates, and 1,2-diaza-1,3-dienes produces 2-iminothiazolidin-4-ones via S-Michael addition and intramolecular cyclization .

Reactivity

  • Oxidation: Forms sulfoxides/sulfones using H2O2\text{H}_2\text{O}_2 or mm-CPBA.

  • Substitution: The imino group undergoes nucleophilic attacks with amines or thiols.

Biological Activities

Anticancer Properties

Derivatives show potent activity against cancer cell lines:

CompoundCell LineIC₅₀ (µM)Reference
2-(Chlorophenyl-imino) derivativeHT29 (colon)15.3
2-(Phenyl-imino) derivativeH460 (lung)12.5

Mechanistic studies suggest inhibition of kinase pathways and induction of apoptosis .

Antimicrobial Activity

  • E. coli: 88.46% inhibition at 50 µg/mL .

  • S. aureus: 91.66% inhibition at 50 µg/mL .

Antioxidant Effects

The derivative 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one (PPIT) exhibits:

  • 81.8% ABTS radical scavenging at 100 µM .

  • MAO-B enzyme inhibition (IC50=200μMIC_{50} = 200 \, \mu\text{M}) .

Structure-Activity Relationships (SAR)

  • C2 substituents: Electron-withdrawing groups (e.g., Cl) enhance antibacterial and anticancer activity .

  • N3 modifications: Bulky aryl groups improve metabolic stability and target affinity .

  • Tautomeric preference: The phenylimino form increases reactivity toward biological targets .

Applications and Future Directions

  • Drug development: Optimized derivatives are being explored as kinase inhibitors and antimicrobial agents .

  • Chemical probes: Used to study tautomerization dynamics in enzyme-binding pockets .

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